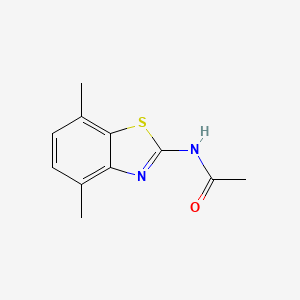

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Another method involves the use of microwave irradiation to accelerate the reaction between 2-aminothiophenol and acetic anhydride, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts such as piperidine or triethylamine can further enhance the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens, electrophiles, organic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM against Staphylococcus aureus. The synthesis often involves methods such as hydroxybenzotriazole coupling and carbodiimide activation, which facilitate the formation of biologically active compounds.

Anti-tubercular Properties

Research has highlighted the potential of benzothiazole derivatives as anti-tubercular agents. This compound has been tested alongside other derivatives for efficacy against Mycobacterium tuberculosis. Compounds showed promising results in vitro and in vivo, with some exhibiting better inhibition than standard drugs like isoniazid . The pharmacokinetic profiles of these compounds suggest good bioavailability and selective inhibition of target enzymes associated with tuberculosis .

Anti-inflammatory and Anti-diabetic Activities

Recent studies have synthesized a series of benzothiazole derivatives that were evaluated for their anti-inflammatory and anti-diabetic activities. Among these compounds, certain derivatives demonstrated significant anti-inflammatory effects in vitro, while others showed moderate inhibition of alpha-amylase, indicating potential for managing diabetes . The structural characteristics contributing to these activities include specific functional groups that enhance biological interactions .

Neuroprotective Potential

This compound has also been investigated for its neuroprotective properties. A series of compounds based on this structure were tested for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Some derivatives displayed excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Synthesis Techniques

The synthesis of this compound typically involves various chemical reactions such as:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

These methods allow for the modification of the compound to enhance its biological activity or to create new derivatives with unique properties .

Summary Table of Applications

| Application Area | Key Findings | Methodologies Used |

|---|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus; MIC values: 19.7–24.2 μM | Hydroxybenzotriazole coupling; Carbodiimide activation |

| Anti-tubercular Activity | Better inhibition than isoniazid; good bioavailability | In vitro and in vivo testing; pharmacokinetic studies |

| Anti-inflammatory | Significant anti-inflammatory effects; moderate alpha-amylase inhibition | Synthesis of various benzothiazole derivatives; biological assays |

| Neuroprotective Potential | Excellent MAO-B inhibition; potential for Alzheimer’s treatment | Synthesis and testing against MAO and BuChE |

Mécanisme D'action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the dimethyl groups, resulting in different reactivity and biological activity.

2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives, including N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide.

Benzothiazole: The parent compound of the benzothiazole family, used in the synthesis of numerous derivatives with diverse applications.

Uniqueness

This compound is unique due to the presence of the dimethyl groups, which enhance its stability and reactivity. These structural modifications also contribute to its distinct biological activities, making it a valuable compound for research and industrial applications .

Activité Biologique

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety that contributes to its biological properties. The presence of dimethyl groups enhances its lipophilicity and potentially its interaction with biological targets.

The compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes:

- Enzyme Inhibition : It has been shown to inhibit topoisomerases and kinases, which are crucial for DNA replication and cell division.

- Antimicrobial Activity : this compound demonstrates significant antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents against infections.

Anticancer Properties

Research indicates that compounds with a benzothiazole structure exhibit various anticancer activities. For instance:

- Cytotoxicity Studies : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as HeLa and HCT116. Initial screenings indicated a reduction in cell viability by 50% at concentrations around 10 µM .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HeLa | 10 | Cytotoxic |

| This compound | HCT116 | 10 | Cytotoxic |

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

- Antifungal and Antibacterial Effects : Studies have reported that it exhibits significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of benzothiazole could inhibit PI3Kα and mTOR pathways involved in cell growth. This suggests that this compound might similarly affect these pathways.

- Cytotoxicity Assessment : In a comparative study with other benzothiazole derivatives, this compound showed comparable cytotoxic effects against cancer cells, supporting its potential as an anticancer agent .

Propriétés

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-4-5-7(2)10-9(6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTMSKUIPBRYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.